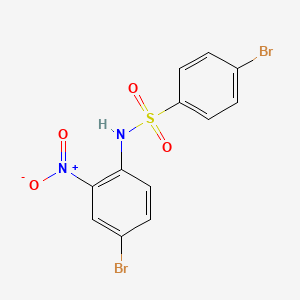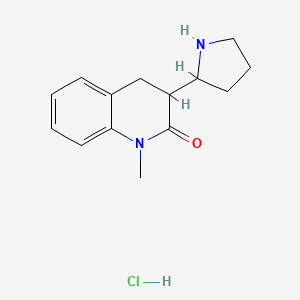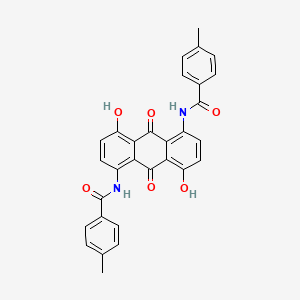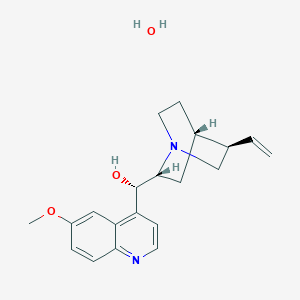
Quinidine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinidine monohydrate is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a D-isomer of quinine and has been used historically as an antiarrhythmic agent to treat heart rhythm disturbances. This compound is known for its ability to prolong the action potential of cardiac cells by blocking sodium and potassium currents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinidine is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps, including the isolation of the alkaloid mixture, followed by purification to obtain quinidine. The synthetic route involves the conversion of quinine to quinidine through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods
In industrial settings, quinidine is produced through a controlled extraction process from Cinchona bark. The process involves the use of solvents and reagents to isolate and purify the compound. The final product is then crystallized to obtain quinidine monohydrate .
Analyse Chemischer Reaktionen
Types of Reactions
Quinidine monohydrate undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine-N-oxide.
Reduction: Reduction reactions can convert quinidine to its reduced forms.
Substitution: Quinidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, chloroform, water.
Major Products
Oxidation: Quinidine-N-oxide.
Reduction: Reduced quinidine derivatives.
Substitution: Various substituted quinidine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quinidine monohydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular action potentials.
Medicine: Used to treat atrial fibrillation, flutter, and ventricular arrhythmias.
Industry: Employed in the formulation of controlled-release drug delivery systems.
Wirkmechanismus
Quinidine monohydrate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period, thereby stabilizing the cardiac rhythm. Quinidine also affects calcium channels and various potassium currents, contributing to its antiarrhythmic properties .
Vergleich Mit ähnlichen Verbindungen
Quinidine monohydrate is often compared with other alkaloids derived from the Cinchona tree, such as quinine. While both compounds share similar structures and origins, quinidine is more potent in its antiarrhythmic effects. Other similar compounds include:
Quinine: Primarily used as an antimalarial agent.
Cinchonine: Another alkaloid with similar properties but less potent.
Cinchonidine: Similar to quinidine but with different stereochemistry
Quinidine’s unique ability to block multiple ion channels and its historical significance as one of the first antiarrhythmic agents highlight its importance in both medical and scientific research.
Eigenschaften
Molekularformel |
C20H26N2O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate |
InChI |
InChI=1S/C20H24N2O2.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H2/t13-,14-,19+,20-;/m0./s1 |
InChI-Schlüssel |
NGXLOCPSRZVKMI-VJAUXQICSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


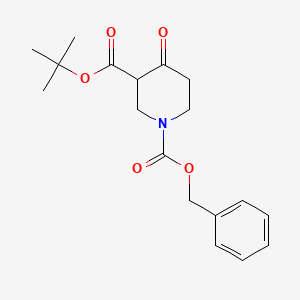

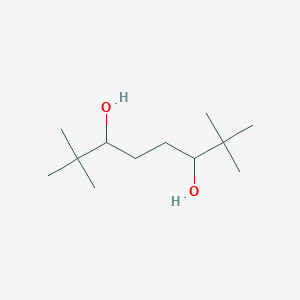
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
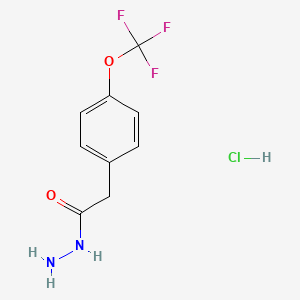

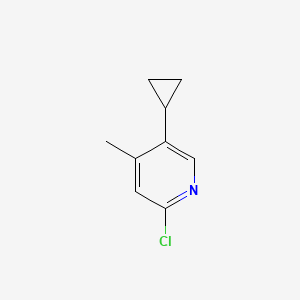

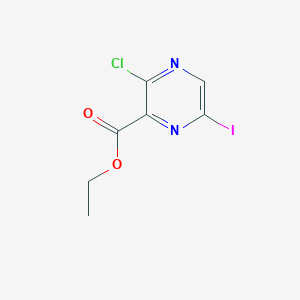
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
